6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole
CAS No.: 84163-07-5
Cat. No.: VC21127553
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84163-07-5 |
|---|---|
| Molecular Formula | C21H22N2O4 |
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | benzyl 4-(6-methoxy-1,2-benzoxazol-3-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C21H22N2O4/c1-25-17-7-8-18-19(13-17)27-22-20(18)16-9-11-23(12-10-16)21(24)26-14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3 |
| Standard InChI Key | NHMMJHHJXWPHHV-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4 |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4 |
Introduction
6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole is a complex organic compound with the CAS number 84163-07-5. It is characterized by its molecular formula C21H22N2O4 and a molecular weight of 366.41 g/mol . This compound is of interest in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Synthesis
The synthesis of 6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole typically involves the reaction of benzyl piperidine-1-carboxylate with 6-methoxy-1,2-benzoxazole. This reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be achieved using potassium permanganate, reduction with lithium aluminum hydride, and substitution reactions can replace the benzyl group with other nucleophiles.
Chemistry
-
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
-
Reaction Analysis: Investigated for its reactivity in various chemical reactions.
Biology and Medicine
-
Antimicrobial and Anticancer Properties: Investigated for potential antimicrobial and anticancer activities.
-
Drug Development: Explored for its potential use in drug development, particularly in treating bacterial infections and cancer.
Synthesis and Reactions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Sodium hydride | DMF |
Applications
| Field | Application |
|---|---|
| Chemistry | Intermediate in synthesis |
| Biology | Antimicrobial and anticancer properties |
| Medicine | Drug development for infections and cancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume